molecular formula C23H15Cl2NO2 B12045890 4-Chlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

4-Chlorophenyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12045890
M. Wt: 408.3 g/mol
InChI Key: PKDCMTWIZPTWKJ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of chlorophenyl and quinoline moieties, exhibits unique chemical properties that make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-chlorophenyl-8-methylquinoline: This step involves the condensation of 4-chlorobenzaldehyde with 2-methylquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Carboxylation: The resulting 4-chlorophenyl-8-methylquinoline is then subjected to carboxylation using carbon dioxide in the presence of a base, such as potassium carbonate, to form the carboxylate derivative.

    Esterification: Finally, the carboxylate derivative is esterified with 4-chlorophenol in the presence of a dehydrating agent, such as thionyl chloride, to yield 4-chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl 2-(4-chlorophenyl)-8-methylquinoline: Lacks the carboxylate group but shares similar structural features.

    4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxamide: Contains an amide group instead of an ester group.

Uniqueness

4-Chlorophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H15Cl2NO2

Molecular Weight

408.3 g/mol

IUPAC Name

(4-chlorophenyl) 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H15Cl2NO2/c1-14-3-2-4-19-20(23(27)28-18-11-9-17(25)10-12-18)13-21(26-22(14)19)15-5-7-16(24)8-6-15/h2-13H,1H3

InChI Key

PKDCMTWIZPTWKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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